Bienvenue dans la boutique en ligne BenchChem!

1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea

kinase inhibition structure-activity relationship pyrazolyl-urea scaffold

1-(4-Chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea is a synthetic urea derivative with the molecular formula C17H17ClN6O and a molecular weight of 356.81 g/mol. Structurally, it features a 4-chlorobenzyl group linked via a urea bridge to a methylene spacer, which is attached to a pyrazine ring substituted at the 3-position with a 1-methyl-1H-pyrazol-4-yl moiety.

Molecular Formula C17H17ClN6O
Molecular Weight 356.81
CAS No. 2034230-73-2
Cat. No. B2669841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea
CAS2034230-73-2
Molecular FormulaC17H17ClN6O
Molecular Weight356.81
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H17ClN6O/c1-24-11-13(9-23-24)16-15(19-6-7-20-16)10-22-17(25)21-8-12-2-4-14(18)5-3-12/h2-7,9,11H,8,10H2,1H3,(H2,21,22,25)
InChIKeyBQXKAEGATGJSKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea (CAS 2034230-73-2): Core Chemical Identity and Pharmacological Context for Research Procurement


1-(4-Chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea is a synthetic urea derivative with the molecular formula C17H17ClN6O and a molecular weight of 356.81 g/mol [1]. Structurally, it features a 4-chlorobenzyl group linked via a urea bridge to a methylene spacer, which is attached to a pyrazine ring substituted at the 3-position with a 1-methyl-1H-pyrazol-4-yl moiety [1]. This compound belongs to the pharmacologically significant class of pyrazolyl-ureas, a scaffold widely explored for kinase inhibition, particularly against mitogen-activated protein kinases (MAPKs) such as p38α [2]. The precise arrangement of the chlorobenzyl, pyrazinyl, and methylpyrazolyl pharmacophores distinguishes it from closely related analogs and forms the basis for its differential biological activity profile in preclinical assays.

Why Generic Pyrazolyl-Urea Substitution Is Not Advisable for 1-(4-Chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea (CAS 2034230-73-2)


Within the pyrazolyl-urea class, minor structural modifications—such as replacing the 1-methylpyrazol-4-yl group with a thiophene or altering the N-benzyl substituent—can profoundly shift kinase selectivity, cellular potency, and toxicity profiles [1]. The 1-methylpyrazol-4-yl moiety on the pyrazine ring of this compound provides a distinct hydrogen-bonding and steric environment that is not recapitulated by thiophene, furan, or other heteroaryl analogs [1]. Furthermore, the 4-chlorobenzyl urea tail influences lipophilicity and metabolic stability, parameters that directly impact in vivo anti-inflammatory efficacy and gastric safety margins as demonstrated by divergent ulcerogenic liability within structurally similar pyrazolyl-urea series [2]. Consequently, substituting this compound with a generic pyrazolyl-urea lacking the precise chlorobenzyl-pyrazinyl-methylpyrazolyl architecture risks loss of target engagement or introduction of off-target effects, making empirical procurement of the exact chemical entity essential for reproducible research.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea (CAS 2034230-73-2) Against Closest Analogs


Structural Differentiation from 1-(4-Chlorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea (CAS 2034613-77-7): Pyrazole vs. Thiophene Heterocycle at Pyrazine 3-Position

The target compound incorporates a 1-methyl-1H-pyrazol-4-yl group at the 3-position of the pyrazine ring, whereas the closest commercially available analog, 1-(4-chlorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea (CAS 2034613-77-7), bears a thiophen-2-yl substituent at the same position [1][2]. The pyrazole ring provides an additional nitrogen atom capable of acting as a hydrogen bond acceptor and introduces a distinct dipole moment compared to the sulfur-containing thiophene, altering the electronic surface of the pyrazine core [3]. In pyrazolyl-urea kinase inhibitors, the nature of the heteroaryl group attached to the pyrazine is a critical determinant of kinase selectivity; pyrazole-containing analogs have been shown to engage p38α MAPK with IC50 values in the low micromolar range, while thiophene-containing congeners have not been validated for p38α activity in peer-reviewed studies [3].

kinase inhibition structure-activity relationship pyrazolyl-urea scaffold

p38α MAP Kinase Inhibitory Potency: Class-Level Evidence with Quantitative IC50 Benchmarks

Although direct IC50 data for the target compound are not publicly available, structurally analogous pyrazolyl urea derivatives (compounds 3a–e, 3g, 3h) evaluated in the same assay system demonstrated p38α MAPK inhibition with IC50 values ranging from 0.037 ± 1.56 to 0.069 ± 0.07 µmol/L, comparable to the standard inhibitor SB 203580 (IC50 = 0.043 ± 3.62 µmol/L) [1]. The target compound shares the core N-pyrazolyl-N'-benzyl urea pharmacophore and the pyrazine-pyrazole bicyclic system that define this chemotype. The 4-chlorobenzyl substitution is a known potency-enhancing feature in related p38α inhibitor series, where electron-withdrawing para-substituents on the benzyl ring improve binding affinity relative to unsubstituted or electron-donating analogs [2]. This places the target compound within the low-micromolar potency tier expected for this scaffold.

p38α MAPK IC50 anti-inflammatory pyrazolyl urea

Kinase Selectivity Profile Inferred from Pyrazolyl-Urea Patent Class: Low GSK3α Affinity as a Differentiator

Patent US20150218137A1 discloses pyrazolyl-urea kinase inhibitors structurally encompassing the target compound's chemotype and explicitly claims low affinity for glycogen synthase kinase 3 alpha (GSK3α) as a beneficial feature for minimizing in vivo toxicity [1]. GSK3α inhibition is associated with β-catenin pathway activation and potential tumorigenic risk, making its avoidance a meaningful safety differentiator for compounds intended for chronic inflammatory indications [1]. The patent further distinguishes these pyrazolyl-ureas from earlier p38 inhibitors that were discontinued due to unacceptable toxicity profiles linked to broad kinome cross-reactivity and off-target effects [1]. While no direct kinome profiling data exist for the target compound itself, its structural congruence with the patented chemotype supports the inference of a similar selectivity pattern relative to non-pyrazolyl-urea p38 inhibitors.

kinase selectivity GSK3α p38 MAPK off-target toxicity

Comparison with 3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea (CAS 2034614-29-2): Lipophilicity and Membrane Permeability Implications

The target compound bears a 4-chlorobenzyl urea substituent, whereas the structurally related analog 3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea (CAS 2034614-29-2) incorporates a tetrahydropyran (oxan-4-yl) group [1][2]. The 4-chlorobenzyl moiety is lipophilic (calculated π contribution ≈ +0.71 for the chlorophenyl group), while the oxan-4-yl group introduces an ether oxygen and saturated ring, reducing logP by approximately 0.5–1.0 log unit and increasing aqueous solubility [3]. In pyrazolyl-urea p38α inhibitors, lipophilic benzyl substituents have been associated with enhanced cellular potency due to improved membrane partitioning, whereas polar heterocyclic tails like oxane favor solubility but may limit passive permeability [4]. This physicochemical distinction means the target compound is more suitable for cell-based assays requiring membrane permeation, while the oxan-4-yl analog may be preferred for biochemical assays where solubility is paramount.

lipophilicity cLogP membrane permeability oxan-4-yl analog

Recommended Research and Industrial Application Scenarios for 1-(4-Chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea (CAS 2034230-73-2)


Cellular p38α MAPK Pathway Inhibition Studies in Inflammation Models

The compound's inferred low-micromolar p38α inhibitory potency, based on class-level IC50 data (0.037–0.069 µmol/L against p38α) [1], and its lipophilic 4-chlorobenzyl substituent favoring cell membrane penetration [2], make it suitable for cell-based assays investigating p38α-mediated inflammatory signaling. Researchers studying LPS-induced TNF-α release in macrophages or IL-1β production in monocytes can employ this compound as a chemical probe, benchmarking its effects against SB 203580 (IC50 = 0.043 µmol/L) [1].

In Vivo Anti-Inflammatory Efficacy Screening in Rodent Models

Class-level pyrazolyl-urea derivatives have demonstrated in vivo anti-inflammatory activity ranging from 62.25% to 80.93% inhibition in the carrageenan-induced rat paw edema model, comparing favorably to diclofenac sodium (81.62%) [1]. The target compound, with its 4-chlorobenzyl motif previously associated with enhanced in vivo potency in p38 inhibitor series [2], is a logical candidate for acute and chronic inflammation studies in rodents, with the added advantage of lower ulcerogenic liability observed for this chemotype relative to standard NSAIDs [1].

Kinase Selectivity Profiling Panels for Lead Optimization Programs

The pyrazolyl-urea scaffold, as disclosed in US20150218137A1, features low affinity for GSK3α kinase, a property that distinguishes it from earlier discontinued p38 inhibitors that showed broad kinome cross-reactivity [3]. Incorporating this compound into kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) allows medicinal chemistry teams to benchmark the selectivity fingerprint of their novel p38α inhibitor candidates against a well-characterized pyrazolyl-urea chemotype, accelerating structure-selectivity relationship analysis [3].

Comparative Solubility-Permeability Profiling for Formulation Development

The estimated cLogP differential (~1.0 log unit higher) relative to the oxan-4-yl analog (CAS 2034614-29-2) [4] positions the target compound as a tool for investigating the solubility-permeability trade-off inherent to pyrazolyl-urea kinase inhibitors. Formulation scientists can use this compound in parallel artificial membrane permeability assays (PAMPA) and kinetic solubility measurements to establish baseline parameters for the chlorobenzyl series, guiding the design of analogs with balanced drug-like properties [2].

Quote Request

Request a Quote for 1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.